

Panobinostat Quantitative Data from Preclinical Studies

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Compound Focus: Panobinostat

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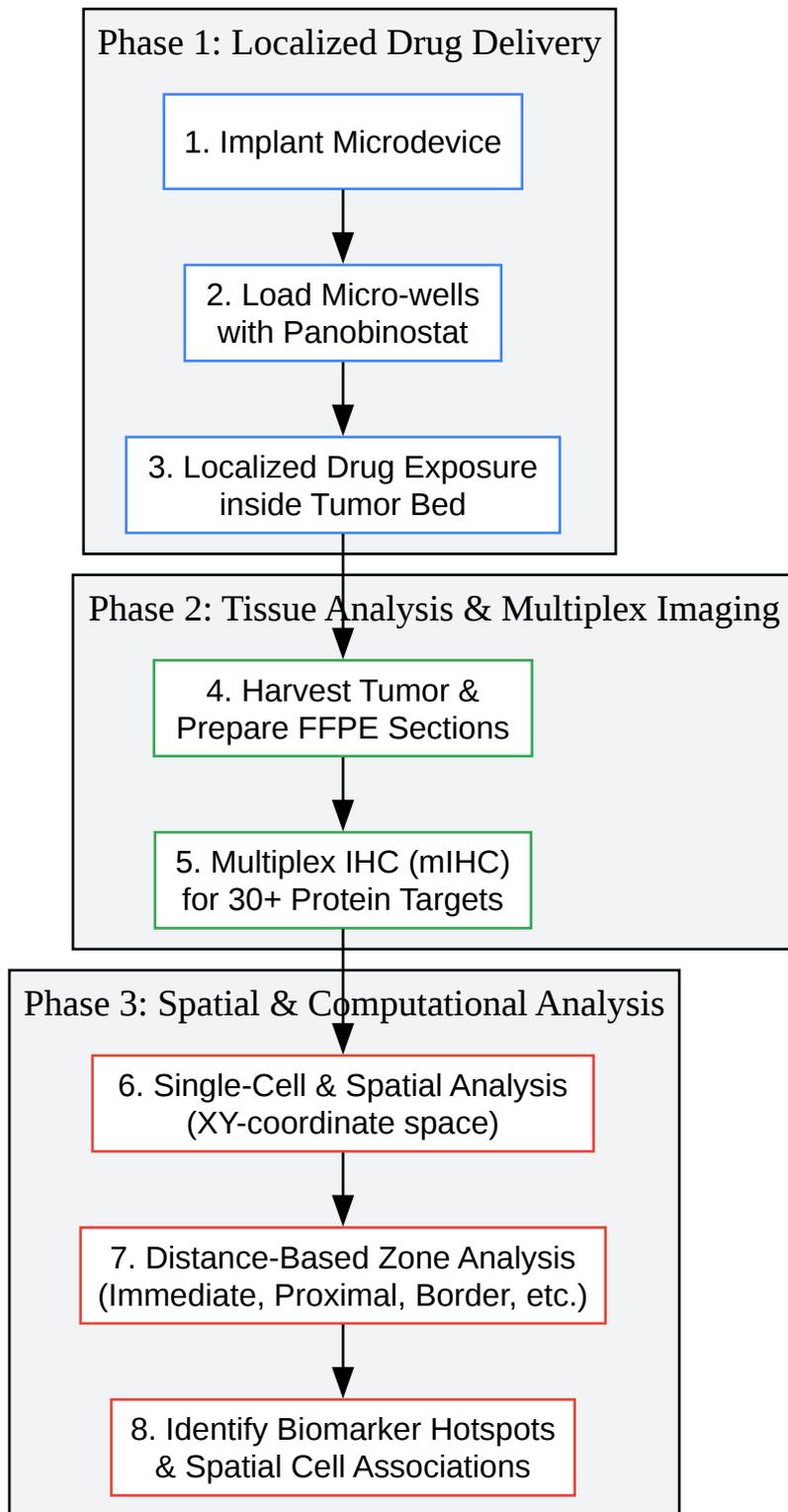
The table below summarizes efficacy data from various cancer models, which can inform initial dosing in experimental settings.

Cancer Model / Cell Line	Assay Type	Reported IC ₅₀ / Efficacy	Context & Notes	Source
Hepatoblastoma (HB) PDX lines	In vitro, MTT viability assay	IC ₅₀ in nanomolar (nM) range [1]	Panobinostat showed high efficacy compared to non-cancerous cells. [1]	[1]
Multiple Myeloma (MM1S) Xenograft	In vivo, mouse model	64.39% tumor inhibition (5 mg/kg PM) vs 49.37% (10 mg/kg Panobinostat) [2]	PM is a selective HDAC I/IIb inhibitor; data shown for comparison. [2]	[2]
Pancreatic Cancer	In vitro, 2D cell model	"Exceptionally low IC50 value" [3]	Exact values not provided; potency noted but efficacy hindered by solubility/permeability. [3]	[3]

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Basal-like Breast Cancer (BLBC)	In vitro / In vivo xenograft	Potent antitumor effects [4]	Mechanism: Downregulation of HER3 via GATA2/GATA3-FOXA1 axis. [4]	[4]

Experimental Workflow: The MIMA Platform

A highly relevant study used the **Multiplex Implantable Microdevice Assay (MIMA)** to investigate **panobinostat**'s mechanism of action and identify predictive biomarkers in a luminal mouse mammary carcinoma model [5]. This integrated platform is particularly valuable for evaluating localized drug effects within the tumor microenvironment. The workflow is as follows:



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Key Findings from this Workflow: The study identified that **panobinostat** induces immunogenic cell death (ICD) and that ICB efficacy was robustly predicted by **in situ hotspot detection of galectin-3-positive non-proliferating tumor zones** enriched in cell death and infiltrated by anti-tumor cytotoxic neutrophils [5]. PD-L1 by itself was not a reliable predictor [5].

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References

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